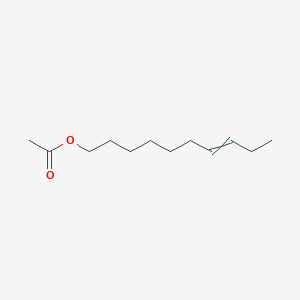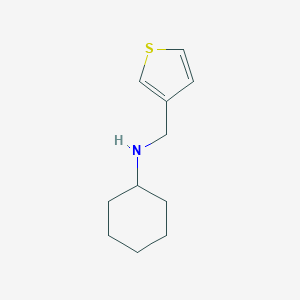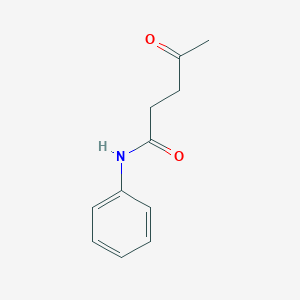
4-Oxo-N-phenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-N-phenylpentanamide, also known as N-phenyl-4-oxopentanamide, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been the subject of several scientific studies due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Oxo-N-phenylpentanamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Oxo-N-phenylpentanamide exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to reduce fever in rats. This compound has been shown to be safe and well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Oxo-N-phenylpentanamide in lab experiments include its low toxicity, ease of synthesis, and potential for drug delivery applications. However, the limitations of using this compound include its limited solubility in water and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research on 4-Oxo-N-phenylpentanamide. One potential area of study is the development of new drug delivery systems using this compound. Another area of research is the investigation of its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-Oxo-N-phenylpentanamide involves the reaction between N-phenylpentanamide and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
4-Oxo-N-phenylpentanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Propriétés
Numéro CAS |
23132-35-6 |
|---|---|
Nom du produit |
4-Oxo-N-phenylpentanamide |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C11H13NO2/c1-9(13)7-8-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
Clé InChI |
WQHISVSCPPPQMY-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(=O)CCC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



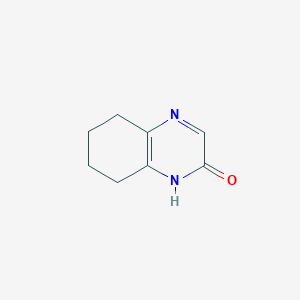
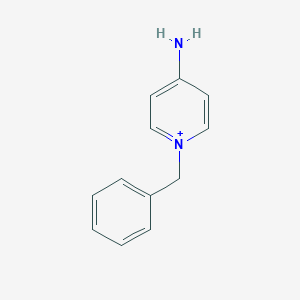
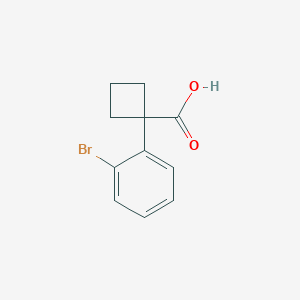
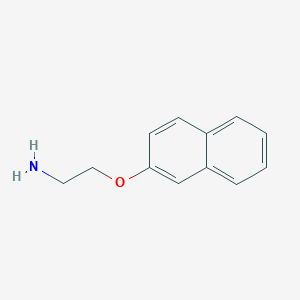
![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)
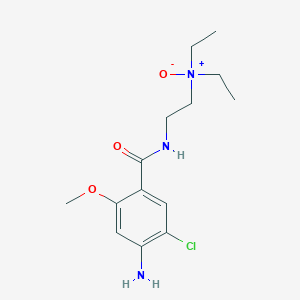
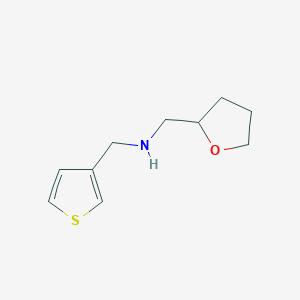
![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
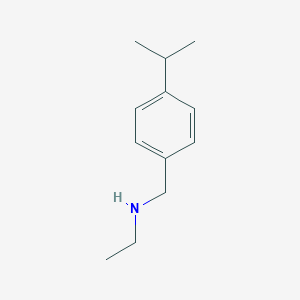
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
